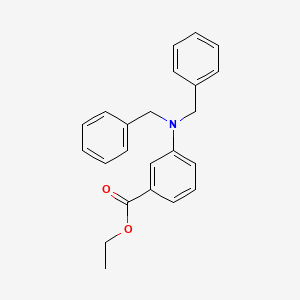

Ethyl 3-(dibenzylamino)benzoate

Description

Ethyl 3-(dibenzylamino)benzoate is a benzoate ester derivative featuring a dibenzylamino substituent at the 3-position of the aromatic ring. The dibenzylamino group consists of two benzyl groups attached to a nitrogen atom, which confers steric bulk and electron-donating properties to the molecule. This compound is structurally significant in organic synthesis, particularly as a precursor or intermediate in the development of pharmaceuticals, dyes, and coordination complexes. Its ester functionality enhances solubility in organic solvents, while the dibenzylamino group provides a site for further functionalization or coordination with metal ions.

Properties

Molecular Formula |

C23H23NO2 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

ethyl 3-(dibenzylamino)benzoate |

InChI |

InChI=1S/C23H23NO2/c1-2-26-23(25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |

InChI Key |

RASQILYYFUHECM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dibenzylamino)benzoate can be synthesized through a multi-step process involving the esterification of 3-(dibenzylamino)benzoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibenzylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 3-(dibenzylamino)benzoic acid.

Reduction: Formation of 3-(dibenzylamino)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-(dibenzylamino)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(dibenzylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 3-(dibenzylamino)benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, reactivity, and applications.

Substituent Variations in Benzoate Esters

Reactivity and Stability

- Dibenzylamino vs. Amino Groups: The dibenzylamino group in this compound prevents unwanted side reactions (e.g., oxidation or diazotization) compared to the unprotected amino group in Ethyl 3-aminobenzoate, which decomposes during diazotization unless the carboxylic acid is esterified .

- Electron-Donating vs. Electron-Withdrawing Substituents: Dibenzylamino is strongly electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chloroacetamido (e.g., in Ethyl 3-((2-chloroacetamido)methyl)-4-methylbenzoate) is electron-withdrawing, directing reactivity toward nucleophilic attack .

Biological Activity

Ethyl 3-(dibenzylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential anesthetic properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative featuring a dibenzylamino group attached to the aromatic ring. Its structure can be represented as follows:

This compound's unique structure contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, its potential use as a local anesthetic involves binding to sodium ion channels on nerve membranes, inhibiting sodium ion passage, and blocking nerve impulse conduction, leading to localized loss of sensation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that this compound has promising potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

These findings indicate that this compound may serve as a potential candidate for further development in cancer therapeutics .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Study : In a study focusing on breast cancer cells, this compound was found to enhance the efficacy of conventional chemotherapeutic agents, indicating its role as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.